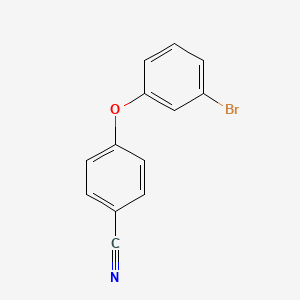

4-(3-Bromophenoxy)benzonitrile

説明

4-(3-Bromophenoxy)benzonitrile is a benzonitrile derivative featuring a bromophenoxy substituent at the para position of the benzonitrile core. This compound is characterized by its electron-withdrawing cyano group (-CN) and the brominated phenoxy moiety, which collectively influence its electronic, thermal, and chemical properties. It serves as a critical intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials. Its reactivity is often leveraged in cross-coupling reactions, nucleophilic substitutions, and as a precursor for heterocyclic compounds .

特性

IUPAC Name |

4-(3-bromophenoxy)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrNO/c14-11-2-1-3-13(8-11)16-12-6-4-10(9-15)5-7-12/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWKJPIMAYNGEFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)OC2=CC=C(C=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Bromophenoxy)benzonitrile typically involves the reaction of 3-bromophenol with 4-fluorobenzonitrile in the presence of a base such as sodium bicarbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) under reflux conditions for several hours .

Industrial Production Methods: Industrial production methods for 4-(3-Bromophenoxy)benzonitrile are not widely documented. the general approach involves similar synthetic routes as in laboratory settings, with optimizations for larger scale production, such as using continuous flow reactors and automated systems to ensure consistency and efficiency.

化学反応の分析

Types of Reactions: 4-(3-Bromophenoxy)benzonitrile can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be substituted by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzonitriles, while oxidation and reduction can lead to different functionalized derivatives.

科学的研究の応用

4-(3-Bromophenoxy)benzonitrile has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound can be used in the study of biological pathways and interactions due to its ability to interact with various biomolecules.

Medicine: Research into potential pharmaceutical applications, including drug development and testing.

Industry: Utilized in the production of specialty chemicals and materials with specific properties

作用機序

The mechanism of action of 4-(3-Bromophenoxy)benzonitrile involves its interaction with molecular targets through various pathways. The bromophenoxy group can participate in nucleophilic aromatic substitution reactions, where the bromine atom is replaced by other nucleophiles. This interaction can lead to the formation of new compounds with different biological or chemical properties .

類似化合物との比較

4-(3-Bromo-4-methylphenoxy)benzonitrile

- Structure: A methyl group is introduced at the 4-position of the bromophenoxy ring.

- Properties : The methyl group increases hydrophobicity and steric bulk, leading to a higher melting point (288.14 g/mol molar mass) compared to the parent compound. This modification enhances thermal stability, making it suitable for high-temperature reactions .

- Applications : Used in the synthesis of liquid crystals and agrochemical intermediates.

3-Bromo-4-phenoxybenzonitrile

- Structure: Bromine is positioned at the 3-site of the phenoxy ring instead of the 4-site.

- Properties : The altered bromine position reduces symmetry, affecting crystallinity and solubility. It exhibits a lower molar mass (274.11 g/mol) and distinct NMR spectral shifts due to altered electron distribution .

- Applications: Explored in the development of non-linear optical (NLO) materials and as a ligand in coordination chemistry.

Substituent Variations in Benzonitrile Derivatives

4-(4-Bromo-3-formylphenoxy)benzonitrile

- Structure: Incorporates a formyl (-CHO) group at the 3-position of the bromophenoxy ring.

- Properties : The formyl group introduces additional reactivity for condensation reactions. It has a melting point of 109–111°C and a predicted boiling point of 441.9°C, reflecting enhanced polarity .

- Applications : Key intermediate in synthesizing crisaborole, a topical anti-inflammatory drug .

4-(2-Phenylthiazol-4-yl)benzonitrile

- Structure: Replaces the bromophenoxy group with a thiazole ring.

- Properties : The thiazole moiety imparts antifungal activity, with reported efficacy against Candida species. Its synthesis involves Hantzsch condensation, yielding a compound with improved bioavailability compared to purely aromatic analogs .

- Applications : Investigated as a sortase A inhibitor for antibacterial therapies .

Functional Group Impact on Material Science

2-(4-(4-Cyanostyryl)styryl)benzonitrile

- Structure : Features extended π-conjugation with styryl groups.

- Properties : Exhibits strong fluorescence and NLO activity due to charge-transfer interactions. Used in polymer composites for optoelectronic devices, with a reported fluorescence quantum yield of 0.82 in PVK matrices .

- Applications : Employed in organic light-emitting diodes (OLEDs) and as a fluorescent brightener .

4-(Dimethylamino)benzonitrile

- Structure: Substitutes the bromophenoxy group with a dimethylamino (-NMe₂) group.

- Properties : The electron-donating -NMe₂ group creates a push-pull system, enhancing solvatochromism and dipole moments (≈8.5 D). This compound is a model for studying twisted intramolecular charge-transfer (TICT) states .

- Applications : Utilized in dye-sensitized solar cells (DSSCs) and as a spectroscopic probe .

Comparative Data Tables

Table 1: Physicochemical Properties of Selected Benzonitrile Derivatives

| Compound | Molar Mass (g/mol) | Melting Point (°C) | Boiling Point (°C) | Key Applications |

|---|---|---|---|---|

| 4-(3-Bromophenoxy)benzonitrile | 288.14 | Not reported | Not reported | Pharmaceutical intermediates |

| 4-(3-Bromo-4-methylphenoxy)benzonitrile | 288.14 | 132–135 | 420 (predicted) | Liquid crystals |

| 4-(4-Bromo-3-formylphenoxy)benzonitrile | 302.12 | 109–111 | 441.9 (predicted) | Crisaborole synthesis |

| 4-(2-Phenylthiazol-4-yl)benzonitrile | 251.29 | 160–162 | 380 (predicted) | Antifungal agents |

生物活性

Chemical Structure and Properties

The molecular formula of 4-(3-Bromophenoxy)benzonitrile is . The presence of the bromine atom at the para position of the phenoxy group may influence its reactivity and biological interactions. The compound's structural characteristics contribute to its physical and chemical properties, which are essential for understanding its potential applications.

Biological Activity Overview

While direct studies on the biological activity of 4-(3-Bromophenoxy)benzonitrile are scarce, related compounds with similar structures have shown significant pharmacological properties:

- Anticancer Activity : Compounds containing bromophenyl groups have been explored for their potential as anti-cancer agents. The lipophilicity introduced by the bromine atom can enhance interactions with biological targets, potentially leading to cytotoxic effects against cancer cells.

- Antimicrobial Properties : Research on bromophenol derivatives has indicated promising antibacterial activity against strains such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). These findings suggest that structural modifications in similar compounds could yield effective antibacterial agents .

Comparative Analysis with Similar Compounds

To better understand the potential of 4-(3-Bromophenoxy)benzonitrile, a comparative analysis with structurally similar compounds is presented below:

| Compound Name | CAS Number | Similarity Index | Unique Features |

|---|---|---|---|

| 4-(4-Bromophenoxy)benzonitrile | 330792-93-3 | 0.97 | Contains an additional bromine substituent |

| 3-(4-Bromophenyl)propanoylbenzonitrile | 898761-07-4 | 0.92 | Features a propanoyl group instead of a phenoxy group |

| 4-(Bromomethyl)benzonitrile | 17201-43-3 | 0.88 | Contains a bromomethyl substituent |

| 4-(3-Bromobenzyl)phenol | 140860-51-1 | 0.88 | Has a hydroxyl group instead of a nitrile group |

This table illustrates that while these compounds share structural elements, their unique functional groups significantly influence their reactivity and potential applications.

Case Studies and Research Findings

- Liquid Crystal Applications : A study highlighted the synthesis and characterization of various bromo-substituted Schiff base derivatives, including 4-(3-Bromophenoxy)benzonitrile. The compound exhibited nematic and smectic mesophases, indicating potential applications in liquid crystal technologies.

- Antibacterial Activity Research : Investigations into bromophenol derivatives have shown their effectiveness against bacterial strains, suggesting that modifications in the molecular structure can lead to enhanced antibacterial properties. For instance, derivatives were tested for minimum inhibitory concentration (MIC) against various pathogens, demonstrating significant antibacterial activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。